MEGX Retains Equivalent Convulsant Potency to Lidocaine, Unlike the Inactive GX Metabolite
In standard dose-response studies in rats, MEGX exhibits a median convulsant dose (CD50) of 67 mg/kg compared to lidocaine at 52 mg/kg, demonstrating comparable intrinsic convulsant activity [1]. Blood level analysis at seizure onset confirmed equivalent potency between lidocaine and MEGX [1]. In contrast, GX produced no convulsions even at lethal doses, with its hypothetical CD50 estimated at >183 mg/kg—over 2.7-fold higher than MEGX [1]. This establishes MEGX as the pharmacologically active N-dealkylated metabolite, while GX contributes negligibly to lidocaine's neurotoxicity profile [1].
| Evidence Dimension | Median convulsant dose (CD50) in rats |
|---|---|
| Target Compound Data | MEGX: 67 mg/kg |
| Comparator Or Baseline | Lidocaine: 52 mg/kg; GX: no convulsions observed, hypothetical CD50 >183 mg/kg |
| Quantified Difference | MEGX CD50 is 1.3× lidocaine (15 mg/kg higher); GX CD50 >2.7× MEGX |
| Conditions | Standard dose-response studies in rats; blood concentrations determined at seizure onset by quadrupole mass fragmentography |
Why This Matters
This data confirms that MEGX—not GX—is the appropriate analytical reference for studies investigating lidocaine-related neurotoxicity or metabolite contribution to adverse effects.
- [1] Blumer J, Strong JM, Atkinson AJ Jr. The convulsant potency of lidocaine and its N-dealkylated metabolites. J Pharmacol Exp Ther. 1973;186(1):31-36. View Source
